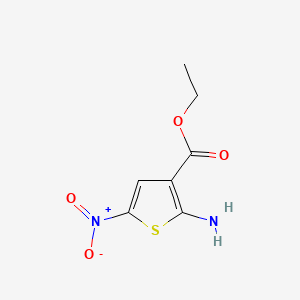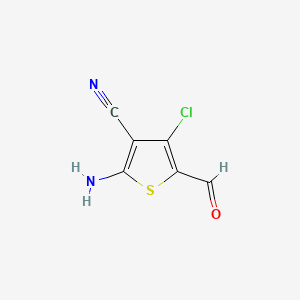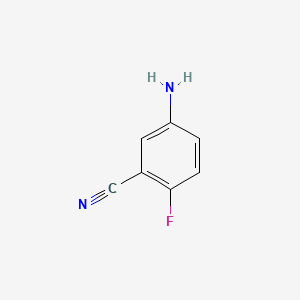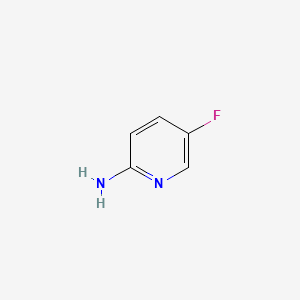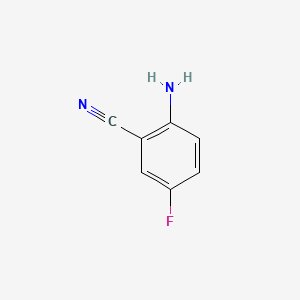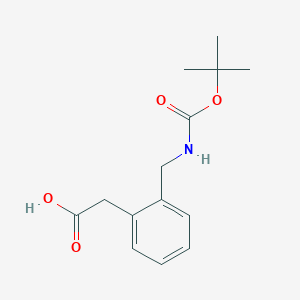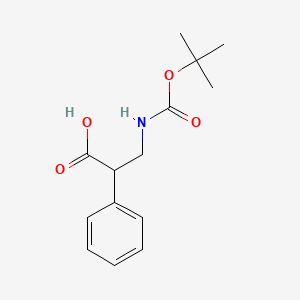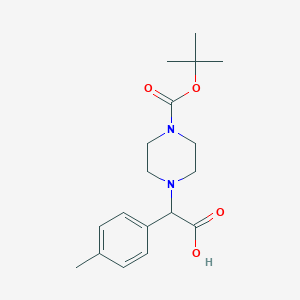
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(p-tolyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(p-tolyl)acetic acid is a nitrogenous compound that falls within the class of piperazine derivatives. These compounds are characterized by the presence of a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butoxycarbonyl group attached to the piperazine ring is a common protecting group used in peptide synthesis, which can be removed under acidic conditions. The compound's relevance is highlighted in various fields, including medicinal chemistry and material science, due to its potential applications in catalysis and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related piperazine derivatives has been described in the literature. For instance, asymmetric syntheses of piperidinecarboxylic acid derivatives with tert-butoxycarbonyl protection have been achieved starting from amino acid precursors, such as L-aspartic acid and N-Cbz-beta-alanine . These syntheses involve multiple steps, including tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, to construct the piperidine ring and introduce the desired stereochemistry. The overall yields reported for these syntheses range from 28% to 38%, indicating a moderate efficiency in the synthetic process.
Molecular Structure Analysis
The molecular structure of similar nitrogenous compounds has been confirmed using various analytical techniques, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the optimal molecular structure has been determined by density functional theory (DFT) calculations and compared with X-ray diffraction values, providing insights into the electronic structure and potential reactivity of the molecule .
Chemical Reactions Analysis
While the specific chemical reactions of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(p-tolyl)acetic acid are not detailed in the provided abstracts, related compounds have been evaluated for their catalytic properties. For example, coordination polymers based on piperazine derivatives have been shown to catalyze the decomposition of Rhodamine B under visible light, indicating potential photocatalytic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be inferred from DFT studies, which provide information on molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. Additionally, the stability of the tert-butoxycarbonyl group under acidic conditions has been explored, with fluorine-substituted bioisosteres showing promise as acid-stable alternatives .
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives Synthesis
The use of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(p-tolyl)acetic acid in the synthesis of piperazine derivatives is significant. Nikulnikov et al. (2010) discuss the Ugi reaction involving N-tert-butoxycarbonyl-protected α-amino acids leading to piperazine-2,5-diones, a process involving microwave-assisted cyclization in acetic acid (Nikulnikov, Shumsky, & Krasavin, 2010). Similarly, Groth & Meldal (2001) synthesized acid-labile N-Boc N,O-acetals from simple starting materials, demonstrating the versatility of N-tert-butoxycarbonyl compounds in synthesizing complex structures (Groth & Meldal, 2001).
Molecular Structure Analysis
Mamat, Flemming, & Köckerling (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, highlighting the structural attributes of such compounds (Mamat, Flemming, & Köckerling, 2012).
Catalytic Applications
A study by Mennenga et al. (2015) focused on the synthesis of poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, including 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate, showing its efficacy as a catalyst in acylation chemistry (Mennenga, Dorn, Menzel, & Ritter, 2015).
Pharmaceutical Synthesis
Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives, where tert-butoxycarbonyl group played a crucial role, demonstrating the compound's potential in pharmaceutical synthesis (Chonan, Wakasugi, Yamamoto, Yashiro, Oi, Tanaka, Ohoka-Sugita, Io, Koretsune, & Hiratate, 2011).
Biological Activity Analysis
Kulkarni et al. (2016) synthesized and evaluated the antibacterial and antifungal activities of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives, indicating the biological relevance of such compounds (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13-5-7-14(8-6-13)15(16(21)22)19-9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCQDAVXBHICCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376103 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(p-tolyl)acetic acid | |
CAS RN |
885274-11-3 |
Source


|
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-methylphenyl)-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

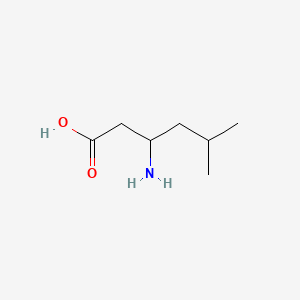
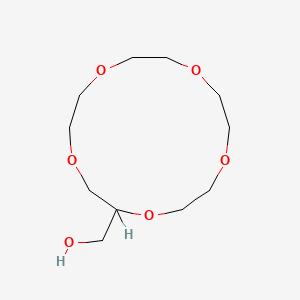
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)

